tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate
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Overview
Description
tert-Butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate: is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry, drug discovery, and organic synthesis. The spirocyclic framework provides a rigid and three-dimensional structure, which can be beneficial in the design of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of a suitable spirocyclic precursor with brominating agents. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a radical bromination mechanism, resulting in the formation of the desired bromo compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products:
Substitution: tert-Butyl 8-azido-2-azaspiro[4.5]decane-2-carboxylate.
Reduction: tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate.
Oxidation: tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate.
Scientific Research Applications
Chemistry: tert-Butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate is used as an intermediate in the synthesis of various bioactive molecules. Its spirocyclic structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It can serve as a scaffold for the design of enzyme inhibitors or receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure can be exploited to create molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, leading to improved therapeutic effects.
Comparison with Similar Compounds
- tert-Butyl 8-hydroxymethyl-2-azaspiro[4.5]decane-2-carboxylate
- tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Comparison: tert-Butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate is unique due to the presence of the bromine atom, which can be used for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis. In contrast, similar compounds may have different functional groups, such as hydroxyl or amino groups, which can impart different reactivity and applications.
Properties
CAS No. |
2763779-63-9 |
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Molecular Formula |
C14H24BrNO2 |
Molecular Weight |
318.2 |
Purity |
95 |
Origin of Product |
United States |
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